molecular formula C20H18N2O3 B5767905 N-[2-(acetylamino)phenyl]-2-(naphthalen-2-yloxy)acetamide

N-[2-(acetylamino)phenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B5767905
M. Wt: 334.4 g/mol
InChI Key: HVYFXBNGECEZDS-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-(naphthalen-2-yloxy)acetamide is an organic compound that features both an acetylamino group and a naphthalen-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of 2-naphthol with 2-bromoacetamide in the presence of a base to form 2-(naphthalen-2-yloxy)acetamide. This intermediate is then reacted with 2-aminophenyl acetate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acetylamino and naphthalen-2-yloxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research .

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14(23)21-18-8-4-5-9-19(18)22-20(24)13-25-17-11-10-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYFXBNGECEZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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